molecular formula C9H4Br2ClF3O B13721587 2'-Bromo-6'-chloro-4'-(trifluoromethyl)phenacyl bromide

2'-Bromo-6'-chloro-4'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13721587
M. Wt: 380.38 g/mol
InChI Key: DQKHZSDDQYFAEM-UHFFFAOYSA-N
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Description

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5Br2ClF3O. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-(trifluoromethyl)acetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction and conditions used.

Scientific Research Applications

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenacyl bromide
  • 2-Bromo-4’-chloroacetophenone
  • 4-Bromobenzotrifluoride

Uniqueness

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-6-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2

InChI Key

DQKHZSDDQYFAEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CBr)Br)C(F)(F)F

Origin of Product

United States

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